2-(3,4-Dihydro-2H-pyran-5-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Overview
Description
2-(3,4-Dihydro-2H-pyran-5-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that features a boronate ester functional group. This compound is of significant interest in organic synthesis due to its utility in various chemical reactions, particularly in the formation of carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dihydro-2H-pyran-5-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 3,4-Dihydro-2H-pyran with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions often include a base, such as potassium carbonate, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and reactors can help in maintaining precise control over reaction conditions, thereby ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dihydro-2H-pyran-5-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Oxidation: The boronate ester can be oxidized to form boronic acids.
Reduction: It can be reduced to form boranes.
Substitution: The compound can participate in Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl or vinyl halides to form biaryl or alkenyl compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate in aqueous or alcoholic media.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in ether or THF.
Substitution: Palladium catalysts (e.g., Pd(PPh3)4) in the presence of a base like potassium carbonate in solvents such as THF or toluene.
Major Products
Oxidation: Boronic acids.
Reduction: Boranes.
Substitution: Biaryl or alkenyl compounds.
Scientific Research Applications
2-(3,4-Dihydro-2H-pyran-5-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is widely used in scientific research due to its versatility:
Chemistry: It is a key reagent in Suzuki-Miyaura cross-coupling reactions, which are essential for the synthesis of complex organic molecules.
Biology: The compound can be used to modify biomolecules, aiding in the study of biological pathways and interactions.
Industry: The compound is used in the production of advanced materials, including polymers and electronic components.
Mechanism of Action
The mechanism by which 2-(3,4-Dihydro-2H-pyran-5-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects involves the formation of boron-carbon bonds. In Suzuki-Miyaura cross-coupling reactions, the boronate ester reacts with a palladium catalyst to form a palladium-boron complex. This complex then undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired carbon-carbon bond.
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydro-2H-pyran: A precursor in the synthesis of 2-(3,4-Dihydro-2H-pyran-5-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.
Bis(pinacolato)diboron: Another boronate ester used in similar cross-coupling reactions.
2,3-Dihydrofuran: A structurally similar compound that can also participate in various organic reactions.
Uniqueness
This compound is unique due to its specific structure, which combines the reactivity of a boronate ester with the stability of a dihydropyran ring. This combination allows for selective and efficient reactions, making it a valuable tool in organic synthesis.
Properties
IUPAC Name |
2-(3,4-dihydro-2H-pyran-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19BO3/c1-10(2)11(3,4)15-12(14-10)9-6-5-7-13-8-9/h8H,5-7H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQPQMEFVQNERGS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=COCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19BO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90682253 | |
Record name | 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-pyran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90682253 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1046811-99-7 | |
Record name | 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-pyran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90682253 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(3,4-Dihydro-2H-pyran-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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